2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide is a complex organic compound characterized by its unique chemical structure, which includes a dichlorophenoxy group and a thieno[2,3-d]pyrimidinyl moiety
Mechanism of Action
Target of Action
The compound 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide is an active intermediate in the synthesis of new antitumor medications
Mode of Action
It is known that the compound contains two chloride atoms that are easy for other functional groups to replace . This property allows it to undergo various unit processes, which are often used in the kernel steps for synthesizing new anticancer medicines .
Result of Action
The compound is an active intermediate in the synthesis of new antitumor medications . Therefore, the molecular and cellular effects of its action would likely involve the inhibition of cancer cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
The compound 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 4 (CDK4), a key enzyme involved in cell cycle regulation . The nature of these interactions is likely due to the specific chemical structure of the compound, which allows it to bind to the active site of the enzyme and inhibit its activity .
Cellular Effects
In cellular systems, this compound can influence various cellular processes. For example, by inhibiting CDK4, it can potentially affect cell cycle progression, leading to changes in cell proliferation rates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with target biomolecules such as enzymes. For instance, it can bind to the active site of CDK4, inhibiting its activity and thus affecting the cell cycle . Furthermore, it may also interact with other biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its inhibitory effect on CDK4 may lead to a gradual decrease in cell proliferation rates over time . Additionally, the compound’s stability and degradation over time can also influence its long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy group and the thieno[2,3-d]pyrimidinyl core. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dichlorophenoxy group makes it susceptible to electrophilic substitution reactions, while the thieno[2,3-d]pyrimidinyl core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.
Medicine: This compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)acetamide: Similar in structure but lacks the thieno[2,3-d]pyrimidinyl core.
N-(Thieno[2,3-d]pyrimidin-4-yl)acetamide: Similar core structure but without the dichlorophenoxy group.
2,4-Dichlorophenol: Contains the dichlorophenoxy group but lacks the thieno[2,3-d]pyrimidinyl core.
Uniqueness: 2-(2,4-Dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide is unique due to the combination of the dichlorophenoxy group and the thieno[2,3-d]pyrimidinyl core, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-thieno[2,3-d]pyrimidin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-8-1-2-11(10(16)5-8)21-6-12(20)19-13-9-3-4-22-14(9)18-7-17-13/h1-5,7H,6H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFIITSXUPXZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.